tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate
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Description
Tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the class of coumarin derivatives, which are known for their diverse biological activities. In
Scientific Research Applications
Chemical Synthesis and Reactivity
The compound tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is involved in various chemical synthesis processes and demonstrates interesting reactivity patterns. For instance, studies have shown its potential in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlighting its stability and potential for base-induced chemiluminescence (Watanabe et al., 2010). Furthermore, its interaction with homophthalic anhydride, without leading to Wittig reaction, suggests a versatility in reactions involving complex ylide chemistry (Shablykin et al., 2017).
Electrochemical Studies
The electrochemical behavior of related compounds, such as 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde, has been thoroughly investigated, providing insights into methoxylation reactions and the potential for dimerization in various pH conditions (Nematollahi & Golabi, 2000). These studies are crucial for understanding the electrochemical properties and potential applications of this compound in synthetic and analytical chemistry.
Polymerization and Organic Synthesis
Research on compounds like di-tert. butyl peroxide, used as an initiator for polymerization, sheds light on the mechanisms through which this compound might participate in or influence polymer synthesis processes, revealing the complexity of radical-mediated reactions and the potential for creating novel polymeric materials (Allen & Bevington, 1961).
Catalysis and Reaction Mechanisms
The compound's role in catalysis and complex reaction mechanisms is highlighted by studies on the selective formation of ethane in Pd(II) dimethyl complex oxidations, demonstrating the intricate balance of oxidation states and the role of catalysts in steering reaction pathways (Khusnutdinova et al., 2012). Such insights are invaluable for the development of new catalytic processes involving this compound.
Protective Groups in Synthesis
The development of protective groups, such as the tert-butyldimethylsilyl derivatives for hydroxyl groups, underscores the importance of this compound in the strategic modification of molecules to enhance their reactivity or stability during synthetic procedures (Corey & Venkateswarlu, 1972).
properties
IUPAC Name |
tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-23(2,3)30-21(24)13-28-16-8-6-15-10-17(22(25)29-19(15)12-16)14-7-9-18(26-4)20(11-14)27-5/h6-12H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFYJMRAZGAGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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